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Compound of Interest

Compound Name:
2-(3-Fluoropyrrolidin-1-yl)nicotinic

acid

CAS No.: 2001407-08-3

Cat. No.: B1488071

Get Quote

Nicotinic acid, or vitamin B3, is a fundamental building block in biological systems, serving as a

precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] Its pyridine-

based scaffold is a privileged structure in medicinal chemistry, featured in numerous

therapeutic agents.[2][3] The strategic modification of the nicotinic acid core allows for the fine-

tuning of pharmacological properties. The introduction of a fluorinated pyrrolidine moiety, as in

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid, represents a modern approach in drug design. The

fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability,

while the pyrrolidine ring adds a specific three-dimensional conformation.

This guide addresses the foundational characterization of 2-(3-Fluoropyrrolidin-1-yl)nicotinic
acid, a compound not extensively documented in public scientific literature. For any novel or

sparsely-referenced compound, the first and most critical step in any research endeavor is the

unambiguous confirmation of its identity and purity. This process begins with the determination

of its molecular weight, which serves as the primary gateway to further structural and functional

analysis. This document provides a comprehensive framework for the theoretical calculation

and empirical validation of this key parameter.
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Part 1: Theoretical Physicochemical Profile
Before any empirical work commences, a thorough theoretical analysis based on the

compound's chemical structure is essential. This provides a set of expected values against

which experimental data can be benchmarked. The structure of 2-(3-Fluoropyrrolidin-1-
yl)nicotinic acid combines a nicotinic acid core with a 3-fluoropyrrolidine substituent at the 2-

position.

Based on this structure, we can calculate the fundamental physicochemical properties.
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Property Calculated Value Rationale & Significance

Molecular Formula C₁₀H₁₁FN₂O₂

Determines the elemental

composition. Essential for

high-resolution mass

spectrometry analysis.

Average Molecular Weight 210.21 g/mol

The weighted average of the

masses of all atoms in a

molecule in their natural

isotopic abundance. Used for

stoichiometry and bulk

chemical calculations.

Monoisotopic (Exact) Mass 210.08046 Da

The mass of the molecule

calculated using the mass of

the most abundant isotope of

each element. This is the value

that is experimentally

determined by high-resolution

mass spectrometry (HRMS).

Hydrogen Bond Donors 1

The carboxylic acid proton (–

COOH). Influences solubility

and potential for intermolecular

interactions.

Hydrogen Bond Acceptors 5

The two oxygen atoms, the two

nitrogen atoms, and the

fluorine atom. Key for

predicting interactions with

biological targets.

These values are calculated based on the elemental composition and standard atomic weights.

The exact mass is crucial for distinguishing the compound from potential isomers.

Part 2: Definitive Molecular Weight Verification via
Mass Spectrometry
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Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a

compound. For a novel substance, high-resolution mass spectrometry (HRMS) is non-

negotiable as it provides the exact mass with high precision (typically <5 ppm error), allowing

for the confident determination of the elemental formula.

Expert Rationale: Why HRMS is Essential
Simply confirming a nominal mass (e.g., 210) is insufficient for novel compound identification.

Numerous other combinations of atoms (isomers) could result in the same nominal mass.

HRMS measures mass to several decimal places, providing a unique signature for a specific

elemental formula. For C₁₀H₁₁FN₂O₂, the expected exact mass of the protonated molecule

[M+H]⁺ is 211.08829 Da. Observing a mass peak at this precise m/z value provides extremely

high confidence in the compound's elemental composition.

Protocol: High-Resolution Mass Spectrometry using
ESI-TOF
This protocol outlines a standard procedure for analyzing a purified solid sample of 2-(3-
Fluoropyrrolidin-1-yl)nicotinic acid.

Objective: To confirm the exact mass and elemental formula of the title compound.

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an

Electrospray Ionization (ESI) source.

Materials:

Sample of 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid (~1 mg)

LC-MS grade Methanol

LC-MS grade Water

LC-MS grade Formic Acid

Calibrant solution for the mass spectrometer

Methodology:
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Sample Preparation:

Prepare a stock solution of the sample at 1 mg/mL in methanol.

From the stock, prepare a dilute working solution of ~10 µg/mL in 50:50 Methanol:Water

with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode,

leading to the formation of the [M+H]⁺ ion.

Instrument Calibration:

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000)

using the manufacturer-provided calibrant solution. This ensures high mass accuracy.

Infusion Analysis:

Introduce the working solution into the ESI source via direct infusion using a syringe pump

at a low flow rate (e.g., 5-10 µL/min). This provides a stable and continuous signal for data

acquisition.

Data Acquisition (Positive Ion Mode):

Set the ESI source to positive ion mode.

Acquire data in a high-resolution mode. Typical parameters include:

Capillary Voltage: 3.5 - 4.5 kV

Source Temperature: 100 - 120 °C

Desolvation Gas (N₂) Flow: 500 - 800 L/hr

Desolvation Temperature: 250 - 350 °C

Scan the mass range, ensuring it covers the expected m/z of the [M+H]⁺ ion (~211.09)

and potential adducts like [M+Na]⁺ (~233.07).

Data Analysis:
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Process the acquired spectrum. Identify the most abundant peak.

Compare the measured m/z of this peak to the theoretical exact mass of the [M+H]⁺ ion

(211.08829 Da). The mass error should be below 5 ppm.

Confirm the isotopic pattern of the peak, which should match the theoretical pattern for

C₁₀H₁₁FN₂O₂.

Identify other common adducts ([M+Na]⁺, [M+K]⁺) as further validation. The mass

difference between these adducts and the [M+H]⁺ peak must correspond to the known

mass differences.

Part 3: Comprehensive Structural & Purity
Validation
Confirming the molecular weight is a necessary but not sufficient step. A complete

characterization requires orthogonal techniques to confirm the specific arrangement of atoms

(the structure) and the sample's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each atom in the

molecule. For 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid, a suite of NMR experiments is

required.

¹H NMR: Will confirm the number and connectivity of protons. Expect to see signals

corresponding to the three aromatic protons on the nicotinic acid ring and the distinct protons

of the fluoropyrrolidine ring. The protons on the carbon bearing the fluorine will show

characteristic splitting due to coupling with the ¹⁹F nucleus.[4]

¹³C NMR: Will show 10 distinct carbon signals. The carbons near the fluorine atom will

appear as doublets due to C-F coupling, providing definitive evidence of fluorine's location.[4]

¹⁹F NMR: A simple but powerful experiment that should show a single signal, confirming the

presence of one unique fluorine environment in the molecule.

Chromatographic Purity Analysis (HPLC)
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High-Performance Liquid Chromatography (HPLC) is the standard for assessing sample purity.

A sample is injected onto a column and separated based on its physicochemical properties. A

pure compound should ideally result in a single, sharp peak. The area of this peak relative to

the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g.,

>98%).

Part 4: Visualizing the Characterization Workflow
The logical flow for characterizing a novel compound is a multi-step, self-validating process. It

begins with a hypothesis of the structure, which is then systematically confirmed through a

series of orthogonal analytical techniques.
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Caption: Workflow for the definitive characterization of a novel compound.
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Conclusion
The molecular weight of 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a foundational parameter,

calculated to be 210.21 g/mol (average mass) and 210.08046 Da (monoisotopic mass).

However, for any scientist or researcher, a calculated value is merely a hypothesis. This guide

emphasizes that the true value of this information lies in its rigorous experimental verification.

By employing a synergistic workflow of high-resolution mass spectrometry, multi-nuclear NMR,

and chromatography, researchers can move beyond theoretical values to achieve an

unambiguous, data-driven confirmation of the compound's identity and purity. This robust

characterization is the bedrock upon which all subsequent, meaningful research in drug

discovery and development is built.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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